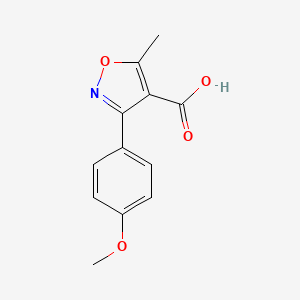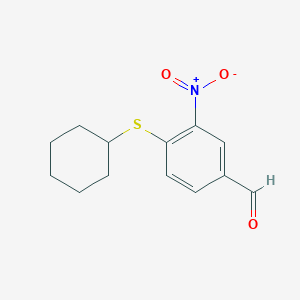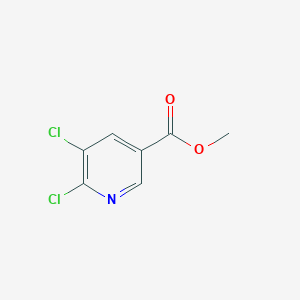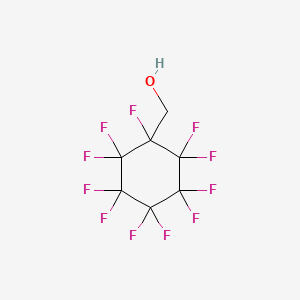![molecular formula C14H10N2O B1362413 3-フェニルイミダゾ[1,5-a]ピリジン-1-カルバルデヒド CAS No. 446830-54-2](/img/structure/B1362413.png)
3-フェニルイミダゾ[1,5-a]ピリジン-1-カルバルデヒド
概要
説明
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is an aromatic heterocyclic compound with the molecular formula C14H10N2O. It is a derivative of imidazo[1,5-a]pyridine, which is known for its versatile chemical properties and applications in various fields, including pharmaceuticals and materials science .
科学的研究の応用
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific optical and electronic properties.
作用機序
Target of Action
This compound belongs to a class of aromatic heterocycles that have shown potential in several research areas .
Mode of Action
It’s known that the compound has unique chemical structure and versatility, which may contribute to its interaction with its targets .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives, to which this compound belongs, have been noted for their versatility and potential in various research areas .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
生化学分析
Biochemical Properties
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with copper (II) salts, which exhibit high catalytic activity in the oxidation of catechols to o-quinones . This interaction highlights its potential as a catalyst in biochemical processes.
Cellular Effects
The effects of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can disrupt the composition of intestinal bacteria and affect lipid metabolism . This disruption can lead to significant changes in cellular functions and overall metabolism.
Molecular Mechanism
At the molecular level, 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with copper (II) salts results in the formation of complexes that catalyze the oxidation of catechols . This catalytic activity is crucial for various biochemical processes, including the biosynthesis of melanin.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the catalytic activity of its complexes with copper (II) salts remains stable over time, making it a reliable catalyst for prolonged biochemical reactions .
Dosage Effects in Animal Models
The effects of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde vary with different dosages in animal models. At lower doses, it exhibits beneficial catalytic activity, while at higher doses, it may cause toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for its use in biochemical research .
Metabolic Pathways
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, its interaction with copper (II) salts influences the oxidation of catechols, a key step in various metabolic pathways .
Transport and Distribution
The transport and distribution of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biochemical activity. Understanding these transport mechanisms is crucial for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in various biochemical processes, including enzyme catalysis and gene expression regulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde typically involves cyclocondensation reactions. One common method is the reaction of 2-aminomethylpyridine with benzaldehyde in the presence of an oxidizing agent such as iodine. This reaction forms the imidazo[1,5-a]pyridine ring system with the aldehyde group at the 1-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid.
Reduction: 3-Phenylimidazo[1,5-a]pyridine-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- Imidazo[1,2-a]pyridine-6-carbaldehyde
- Pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Uniqueness
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its imidazo[1,5-a]pyridine core is a versatile scaffold that can be functionalized to yield a wide range of derivatives with diverse applications .
特性
IUPAC Name |
3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNWWOLANIRMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383131 | |
| Record name | 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446830-54-2 | |
| Record name | 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1362335.png)









![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)
![2-[[(4-tert-butylbenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362361.png)
